N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide
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Overview
Description
N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, an iodo-substituted methylphenyl group, and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-iodo-3-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Introduction of the 3-Oxobutanamide Moiety: The next step involves the acylation of the amide with 3-oxobutanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-chloro-3-methylphenyl)-3-oxobutanamide
- N-Benzyl-N-(2-bromo-3-methylphenyl)-3-oxobutanamide
- N-Benzyl-N-(2-fluoro-3-methylphenyl)-3-oxobutanamide
Uniqueness
N-Benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide is unique due to the presence of the iodo group, which can impart distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific substitution reactions and influence the compound’s biological activity.
Properties
CAS No. |
922142-22-1 |
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Molecular Formula |
C18H18INO2 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-benzyl-N-(2-iodo-3-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18INO2/c1-13-7-6-10-16(18(13)19)20(17(22)11-14(2)21)12-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZQFHNHYZUVSNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC=CC=C2)C(=O)CC(=O)C)I |
Origin of Product |
United States |
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